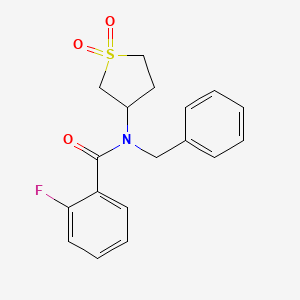![molecular formula C21H22N4O3S2 B12135569 N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamid ist eine komplexe organische Verbindung mit der Summenformel C23H26N4O4S2 und einem Molekulargewicht von 486,616
Vorbereitungsmethoden
Die Synthese von N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamid umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Die Syntheseroute beinhaltet oft:
Bildung des Benzothieno[2,3-d]pyrimidin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter spezifischen Bedingungen.
Einführung der Sulfanylgruppe: Dies wird durch eine nucleophile Substitutionsreaktion erreicht.
Anlagerung der Acetylamino- und Methoxyphenylgruppen: Diese Gruppen werden durch Acylierungs- bzw. Methylierungsreaktionen eingeführt.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, wobei häufig Katalysatoren und kontrollierte Reaktionsumgebungen eingesetzt werden.
Chemische Reaktionsanalyse
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Sulfanylgruppe, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und organische Lösungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.
Medizin: Es werden Forschungen betrieben, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, z. B. Leitfähigkeit oder Fluoreszenz.
Wirkmechanismus
Der Wirkmechanismus von N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder Nukleinsäuren sein, was zu einer Modulation biologischer Signalwege führt. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
- N-[5-(Acetylamino)-2-methoxyphenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamid
- N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid
- N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid
Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in den Substituenten, die am Benzothieno[2,3-d]pyrimidin-Ring gebunden sind. Die Einzigartigkeit von N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C21H22N4O3S2 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
N-(5-acetamido-2-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C21H22N4O3S2/c1-12(26)24-13-7-8-16(28-2)15(9-13)25-18(27)10-29-20-19-14-5-3-4-6-17(14)30-21(19)23-11-22-20/h7-9,11H,3-6,10H2,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
DEFOYQRVJRCHND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B12135498.png)


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135537.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)
![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

